Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of a substituted phenyl isothiocyanate with an appropriate amine to form the imidazolidinone ring.
Acylation: The imidazolidinone intermediate is then acylated with ethyl 4-aminobenzoate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the imidazolidinone core and trifluoromethyl group.
Phenyl isothiocyanate derivatives: Similar core structure but different functional groups.
Uniqueness
Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate is unique due to the presence of the trifluoromethyl group and the imidazolidinone core, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C29H26F3N3O4S |
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Molecular Weight |
569.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H26F3N3O4S/c1-2-39-27(38)20-11-13-22(14-12-20)33-25(36)18-24-26(37)35(23-10-6-9-21(17-23)29(30,31)32)28(40)34(24)16-15-19-7-4-3-5-8-19/h3-14,17,24H,2,15-16,18H2,1H3,(H,33,36) |
InChI Key |
PMVXCTYVGMLCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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